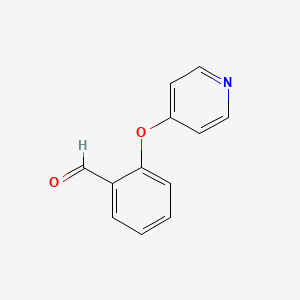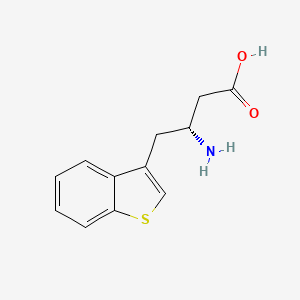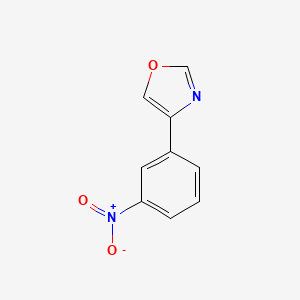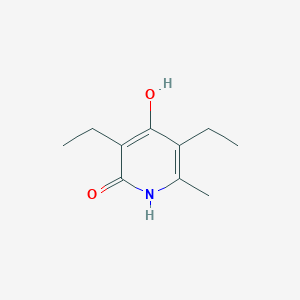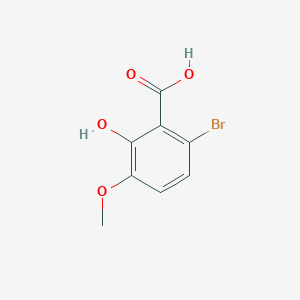
1-(2-Methoxyphenyl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with a methoxyphenyl group attached at the first position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)quinazolin-4(1H)-one can be synthesized through various methods. One common approach involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. For instance, graphene oxide nanosheets can be used as a catalyst in an aqueous medium at room temperature to facilitate the formation of quinazolinones . Another method involves the use of β-ketoesters or 1,3-diketones, which undergo selective C–C bond cleavage under elevated temperatures and metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxyphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(1H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit unique biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxyphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2,3-Dihydroquinazolinones: These compounds have a reduced quinazoline ring and exhibit different biological activities.
4-Hydroxyquinazolinones: These derivatives have a hydroxyl group at the fourth position and are known for their enhanced cytotoxicity against certain cancer cell lines.
Thiazoloquinazoline Derivatives: These compounds contain a fused thiazole ring and have shown significant antifungal and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12N2O2 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-9-5-4-8-13(14)17-10-16-15(18)11-6-2-3-7-12(11)17/h2-10H,1H3 |
Clé InChI |
HHXNCTSRLOGZFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C=NC(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


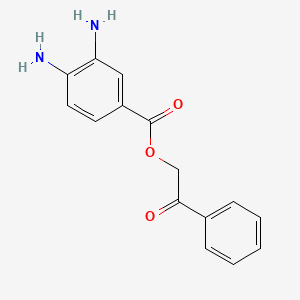



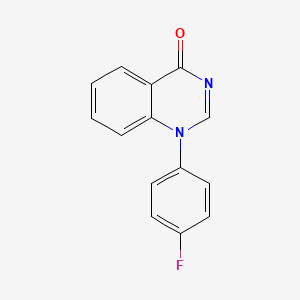
amine](/img/structure/B11925299.png)
![1'-Benzylspiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B11925301.png)
